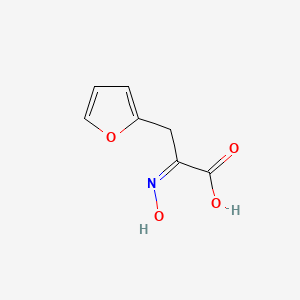

3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid

Description

3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid is a structurally unique compound featuring a furan ring attached to a propanoic acid backbone with a hydroxyimino (C=N-OH) group at the 2-position. The hydroxyimino group likely arises from oximation of a ketone precursor, a common strategy for introducing oxime functionalities .

Properties

CAS No. |

4066-14-2 |

|---|---|

Molecular Formula |

C7H7NO4 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

(2Z)-3-(furan-2-yl)-2-hydroxyiminopropanoic acid |

InChI |

InChI=1S/C7H7NO4/c9-7(10)6(8-11)4-5-2-1-3-12-5/h1-3,11H,4H2,(H,9,10)/b8-6- |

InChI Key |

QJMVEKSNYKBZOC-VURMDHGXSA-N |

Isomeric SMILES |

C1=COC(=C1)C/C(=N/O)/C(=O)O |

Canonical SMILES |

C1=COC(=C1)CC(=NO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid typically involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The hydroxyimino group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Oxidation : The furan moiety can be oxidized to produce different derivatives.

- Reduction : The hydroxyimino group can be reduced to yield amines.

- Substitution Reactions : The furan ring can participate in electrophilic substitution reactions, leading to the formation of diverse compounds.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

This antimicrobial efficacy suggests potential applications in developing new antibiotics or antifungal agents.

- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's. Mechanisms include scavenging free radicals and inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration.

In Vitro Studies

In cultured SH-SY5Y neuronal cells, this compound demonstrated significant protection against hydrogen peroxide-induced cell death. This suggests its potential as a neuroprotective agent.

Animal Models

In rodent models of Alzheimer's disease, the compound reduced amyloid-beta peptide toxicity, a hallmark of Alzheimer’s pathology. Such findings highlight its therapeutic potential in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

3-(Furan-2-yl)propanoic Acid Derivatives

- 3-(Furan-2-yl)propanoic Acid (CAS 935-13-7): The parent compound lacks the hydroxyimino group but shares the furan-propanoic acid scaffold. It is synthesized via furfural-malonic acid condensation and serves as a precursor for esters and amides. Derivatives like methyl 3-(furan-2-yl)-3-arylpropanoates exhibit antimicrobial activity, with substituents on the aryl group modulating potency .

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide : This derivative replaces the carboxylic acid with a thiazole-linked amide group, enhancing anticancer activity via KPNB1 inhibition .

2-Substituted Propanoic Acid Derivatives

- 2-(3-Benzoylphenyl)propanohydroxamic Acid: Features a hydroxamic acid (-CONHOH) group instead of hydroxyimino, designed for dual antioxidant and antitumor activity. The hydroxamic acid group enhances metal chelation and histone deacetylase inhibition .

Amino and Nitro Derivatives

- 3-Amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic Acid: Incorporates an amino group at the 3-position, altering electronic properties and bioactivity. The trifluoromethyl group increases lipophilicity and metabolic stability .

Electronic and Physicochemical Properties

- Hydroxyimino vs. Hydroxamic Acid: The hydroxyimino group (pKa ~6–8) is less acidic than hydroxamic acid (pKa ~9–10) but more nucleophilic, favoring metal coordination .

Biological Activity

3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a hydroxyimino functional group, with a molecular formula of CHNO and a molecular weight of approximately 155.15 g/mol. The unique combination of these functional groups suggests potential reactivity and biological activity, particularly in enzyme inhibition and antimicrobial properties .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Oxidation using potassium permanganate.

- Reduction with lithium aluminum hydride.

- Substitution reactions involving alkyl halides.

These synthetic pathways are essential for producing the compound for biological testing and further research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Against Fungi : The compound shows effective inhibition of Candida albicans at a concentration of 64 µg/mL .

- Against Bacteria : It has demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 128 µg/mL for most tested derivatives .

The structure–activity relationship (SAR) studies suggest that the presence of the hydroxyimino group may enhance its antimicrobial efficacy compared to other furan-containing compounds.

Anti-inflammatory Potential

This compound has been studied for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 can lead to decreased production of pro-inflammatory prostaglandins, indicating possible applications in anti-inflammatory therapies .

Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Studies : A study demonstrated that derivatives of 3-(furan-2-yl)-propenoic acids showed good antimicrobial activity against various pathogens, reinforcing the potential use of furan derivatives in treating infections .

Compound Name MIC (µg/mL) Target Organism This compound 64 Candida albicans 128 Staphylococcus aureus 128 Escherichia coli - Enzyme Inhibition Studies : Research highlighted the compound's role in inhibiting COX-2, suggesting its potential utility in developing anti-inflammatory drugs. The inhibition could lead to reduced synthesis of inflammatory mediators in various disease states .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both yeast-like fungi and bacteria, showcasing its broad-spectrum antimicrobial potential.

Case Study 2: Anti-inflammatory Applications

Another investigation focused on the anti-inflammatory properties of this compound through COX-2 inhibition assays. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 3-(furan-2-yl)propanoic acid derivatives. Introduce the hydroxyimino group via reaction with hydroxylamine (NH₂OH) under acidic or basic conditions. For example, ketone precursors can react with hydroxylamine to form oximes .

- Step 2 : Optimize pH and temperature. Acidic conditions (e.g., HCl/EtOH) favor oxime formation, while higher temperatures (60–80°C) improve reaction rates. Monitor progress via TLC or HPLC .

- Step 3 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm structure using (e.g., oxime proton at δ 10–12 ppm) and IR (C=N stretch near 1640 cm) .

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

- Methodology :

- NMR : Compare chemical shifts of the furan ring protons (δ 6.3–7.4 ppm for furyl-H) and the hydroxyimino group (δ 10–12 ppm). distinguishes the oxime carbon (C=N near 150 ppm) from carbonyl carbons in esters or amides .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 196.06 for CHNO). Fragmentation patterns (e.g., loss of COOH or furan ring) aid identification .

- X-ray Diffraction : If crystallizable, determine bond lengths and angles to confirm the Z/E configuration of the oxime group .

Q. What strategies ensure the stability of this compound in aqueous solutions?

- Methodology :

- pH Control : Store in slightly acidic buffers (pH 4–6) to prevent hydrolysis of the oxime group. Avoid alkaline conditions, which promote decomposition .

- Temperature : Keep solutions at 4°C for short-term storage or –20°C for long-term stability. Lyophilization reduces water-mediated degradation .

- Additives : Use antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidative side reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxime group may act as a metal-chelating moiety .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase or metalloproteases). Compare binding affinities with analogs lacking the furan or oxime groups .

- MD Simulations : Assess conformational stability in biological membranes or solvent systems (e.g., water/octanol partition coefficients) .

Q. What analytical approaches resolve contradictions in reported bioactivity data for hydroxyimino-containing compounds?

- Methodology :

- Meta-Analysis : Systematically review literature for assay conditions (e.g., cell lines, concentrations). Discrepancies may arise from differences in oxime stereochemistry (Z vs. E) or purity (>95% required for reliable data) .

- Dose-Response Curves : Re-evaluate IC values using standardized protocols (e.g., MTT assays for cytotoxicity). Confirm target engagement via Western blotting or enzymatic activity assays .

- Isomer Separation : Use chiral HPLC (e.g., CHIRALPAK® columns) to isolate Z and E isomers and test their individual bioactivities .

Q. How does the furan ring influence the electronic properties of this compound in catalytic applications?

- Methodology :

- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials. The furan’s electron-rich nature may enhance electron donation to metal catalysts .

- Spectroelectrochemistry : Monitor UV-vis changes during oxidation/reduction to identify charge-transfer intermediates .

- Comparative Studies : Synthesize analogs with thiophene or phenyl rings instead of furan. Compare catalytic efficiency in model reactions (e.g., Suzuki couplings) .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation of the furan ring) and phase II conjugates (e.g., glucuronidation) .

- Isotope Labeling : Incorporate at the oxime carbon to track metabolic fate in rodent models .

- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.